(S)-3-Amino-5-hydroxyindane

Chemical stability Regioisomeric comparison Salt formation requirement

(S)-3-Amino-5-hydroxyindane (CAS 1213899-46-7) is a chiral, bicyclic indane derivative bearing an amino group at the 3-position and a hydroxyl group at the 5-position on the aromatic ring (IUPAC: (3S)-3-amino-2,3-dihydro-1H-inden-5-ol; molecular formula C9H11NO; MW 149.19). The compound belongs to the hydroxy-1-aminoindan (OHAI) family, a class of molecules extensively investigated as scaffolds for monoamine oxidase (MAO) inhibitors, acetylcholinesterase (AChE) inhibitors, and serotonergic agents.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 1213899-46-7
Cat. No. B1393181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-5-hydroxyindane
CAS1213899-46-7
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=C(C=C2)O
InChIInChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2/t9-/m0/s1
InChIKeyMOUPGBDOLGDVNW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (S)-3-Amino-5-hydroxyindane (CAS 1213899-46-7): A Chiral Aminoindane Building Block


(S)-3-Amino-5-hydroxyindane (CAS 1213899-46-7) is a chiral, bicyclic indane derivative bearing an amino group at the 3-position and a hydroxyl group at the 5-position on the aromatic ring (IUPAC: (3S)-3-amino-2,3-dihydro-1H-inden-5-ol; molecular formula C9H11NO; MW 149.19). The compound belongs to the hydroxy-1-aminoindan (OHAI) family, a class of molecules extensively investigated as scaffolds for monoamine oxidase (MAO) inhibitors, acetylcholinesterase (AChE) inhibitors, and serotonergic agents [1]. The (S)-enantiomer is the stereochemical counterpart of (R)-3-aminoindan-5-ol (CAS 169105-01-5), the hydroxy metabolite of the marketed antiparkinsonian drug rasagiline, and its procurement as a single enantiomer with high enantiomeric excess (typically 97–98% ee) is essential for stereospecific studies where the opposite enantiomer produces a distinct pharmacological profile [2].

Why (S)-3-Amino-5-hydroxyindane Cannot Be Replaced by Generic Aminoindane Analogs


Within the hydroxy-1-aminoindan family, both the position of the aromatic hydroxyl group and the absolute configuration at the 3-position critically dictate chemical stability, reactivity, and biological target engagement. The 5-hydroxy regioisomer is distinguished by a para relationship between the OH and NH2 moieties, which renders it inherently unstable as a free base and necessitates isolation and storage exclusively as the hydrochloride salt—a handling constraint not applicable to the 4- or 6-hydroxy regioisomers [1]. Furthermore, enantiomeric identity at C-3 is a decisive determinant of pharmacological activity: the (S)-enantiomer of the N-propargyl derivative (S-PAI) exhibits approximately 1,000-fold lower MAO-B inhibitory potency than the (R)-enantiomer (rasagiline), demonstrating that procurement of the wrong enantiomer leads to quantitatively different biological outcomes . These two orthogonal differentiation axes—regioisomeric stability and enantiomeric pharmacology—mean that generic substitution with a racemate or a different ring-substituted analog will produce non-equivalent experimental results.

Quantitative Differentiation Evidence for (S)-3-Amino-5-hydroxyindane vs. Closest Analogs


Chemical Stability: 5-OH Regioisomer Requires Salt Form Isolation, Unlike 4-OH and 6-OH Analogs

The chemical stability of hydroxy-1-aminoindans is dictated by the position of the OH group relative to the amino moiety. The 4- and 6-hydroxy regioisomers are stable as free bases, whereas the 5-hydroxy regioisomer is inherently unstable as a free base due to the para orientation of the OH and NH2 groups, which facilitates conversion to reactive quinone methide intermediates. The 5-hydroxy aminoindan can be isolated and stored only as its hydrochloride salt; attempts to obtain the free base result in decomposition [1]. This stability dichotomy has direct consequences for procurement and experimental design: users of the 6-hydroxy analog (e.g., (R)-6-hydroxy-1-aminoindan, CAS 168902-76-9) may handle the free base, whereas (S)-3-amino-5-hydroxyindane must be procured and used as the HCl salt (corresponding HCl salt CAS 1821520-81-3) to ensure chemical integrity.

Chemical stability Regioisomeric comparison Salt formation requirement

Regioisomeric Impact on AChE/MAO Dual Inhibition: 6- and 7-Carbamyloxy Series Show 2–3 Orders of Magnitude Weaker MAO Activity vs. 4-Position Analogs

In the 2002 J. Med. Chem. study of carbamate derivatives of N-propargylaminoindans (Series I), the position of the carbamyloxy substituent on the indan ring profoundly affected dual AChE/MAO inhibitory activity. The 6- and 7-carbamyloxyphenyl derivatives were 2–3 orders of magnitude (100- to 1000-fold) weaker as MAO inhibitors compared to their parent hydroxy analogues, whereas the 4-carbamyloxyphenyl derivatives were equipotent with the corresponding Series II (phenethylamine) compounds [1]. Although the 5-hydroxy analogue was unstable under the assay conditions and could not be fully characterized as the free phenol, its carbamoyl derivative represents a structurally distinct starting point for designing inhibitors with a unique regioisomeric selectivity profile that cannot be achieved with the 4-, 6-, or 7-substituted series.

AChE inhibition MAO inhibition Regioisomeric SAR

Enantiomeric Differentiation: (S)-vs. (R)-N-Propargyl-1-aminoindan Shows ~1000-Fold Difference in MAO-B Inhibitory Potency

The pharmacological consequence of chirality at the 3-position of the aminoindan scaffold is demonstrated by the enantiomeric pair N-propargyl-1-aminoindan. The (R)-enantiomer (rasagiline) is a highly potent, irreversible MAO-B inhibitor (IC50 = 4.43 nM for rat brain MAO-B), while the (S)-enantiomer (S-PAI, TVP1022) is approximately 1,000-fold less active as an MAO-B inhibitor . This stereochemical discrimination extends to the hydroxy-substituted series: (R)-3-aminoindan-5-ol (the 6-hydroxy regioisomer using alternative numbering) is a known metabolite of rasagiline with established MAO-B pharmacology, whereas (S)-3-Amino-5-hydroxyindane (CAS 1213899-46-7) is the stereochemically opposite compound, for which MAO-B inhibitory activity is predicted to be substantially lower based on the enantiomeric SAR established for the non-hydroxylated scaffold.

MAO-B inhibition Enantiomeric selectivity Stereochemistry-activity relationship

Serotonin 5-HT3 Receptor Affinity: (S)-3-Amino-5-hydroxyindane Displays Nanomolar Ki at the Human 5-HT3A Receptor

In radioligand displacement assays using human cloned 5-HT3A receptors expressed in CHO cells, (S)-3-Amino-5-hydroxyindane (reported as CHEMBL1958330/BDBM50365257) exhibited a Ki of 5.30 nM against [3H]NAMH, indicating high-affinity binding at this ligand-gated ion channel [1]. At the rat orthologue of the 5-HT3A receptor, the Ki was 12 nM, confirming cross-species activity. While comparative 5-HT3A affinity data for the (R)-enantiomer or other aminoindane regioisomers from the same assay platform are not publicly available, the single-digit nanomolar affinity places this compound among the higher-affinity aminoindane ligands characterized at this receptor.

5-HT3 receptor Serotonin receptor binding Neurological target engagement

Commercial Availability as a Defined Enantiopure Building Block: 97–98% Purity and 98% Enantiomeric Excess

(S)-3-Amino-5-hydroxyindane is commercially supplied with documented enantiomeric purity specifications: 98% HPLC purity with 98% enantiomeric excess (ee) according to supplier certificates of analysis , and 97.0% purity from Fluorochem (distributed by CymitQuimica) . The hydrochloride salt form (CAS 1821520-81-3) is also available at 95–97% purity from multiple vendors including Sigma-Aldrich and Key Organics. In contrast, the racemic mixture (racemic 3-aminoindan-5-ol, CAS 133497-57-1) is less commonly stocked at comparable purity levels and lacks the enantiomeric specification essential for stereospecific applications.

Chiral purity Enantiomeric excess Procurement specification

High-Value Application Scenarios for (S)-3-Amino-5-hydroxyindane Based on Quantitative Differentiation Evidence


Enantiomer-Specific Control in Neuropharmacology Studies of MAO and AChE Inhibition

When designing experiments to establish the stereochemical dependence of MAO-B or dual MAO/AChE inhibition within the aminoindan scaffold, (S)-3-Amino-5-hydroxyindane serves as the essential (S)-enantiomer control. As shown by the ~1000-fold potency difference between (R)- and (S)-N-propargyl-1-aminoindan (Section 3, Evidence Item 3), omitting the (S)-enantiomer control renders any structure-activity relationship (SAR) study pharmacologically uninterpretable. The compound should be procured and converted to its N-propargyl or carbamoyl derivatives for direct head-to-head comparison with the corresponding (R)-series compounds .

Regioisomer-Selective Medicinal Chemistry Leveraging the Unique para-Amino-Phenol Motif

The 5-hydroxy substitution pattern generates a para-aminophenol electronic configuration that is absent in the 4- and 6-hydroxy regioisomers. This motif is susceptible to quinone methide formation (Section 3, Evidence Item 1), which, while imposing handling constraints, also creates unique opportunities for designing mechanism-based inhibitors, prodrugs activated by oxidative metabolism, or covalent target engagement strategies that are inaccessible to the stable 4- and 6-OH analogs. The synthetic route described in the Molaid reaction database—N-alkylation to (S)-3-(methyl-prop-2-ynylamino)-5-indanol—demonstrates the feasibility of derivatizing this scaffold while preserving the 5-OH functionality for subsequent carbamoylation or other modifications [1].

Serotonergic Tool Compound Development Based on Nanomolar 5-HT3A Affinity

The 5.30 nM Ki at human 5-HT3A receptors (Section 3, Evidence Item 4) positions (S)-3-Amino-5-hydroxyindane as a high-affinity starting point for the development of serotonergic pharmacological tool compounds. Unlike the 6-hydroxy regioisomer, which is primarily characterized at MAO enzymes, the 5-OH substitution appears to confer selectivity for serotonergic targets. Researchers investigating aminoindane-based ligands for 5-HT receptor subtypes should prioritize this enantiomer for establishing initial structure-activity relationships at 5-HT3 and potentially related 5-HT receptor family members [2].

Asymmetric Synthesis of Drug Intermediates Requiring Defined (S)-Configuration

The compound's commercial availability at 97–98% enantiomeric excess (Section 3, Evidence Item 5) makes it a reliable chiral building block for the asymmetric synthesis of more complex pharmaceutical intermediates. The amino and hydroxyl functional groups provide orthogonal handles for sequential derivatization: the amine can be selectively alkylated or acylated while the phenol can undergo O-carbamoylation, etherification, or sulfonation. The (S)-configuration at C-3 is retained through subsequent transformations, enabling enantiospecific elaboration to compounds such as chiral 1-aminoindan-based MAO inhibitors, serotonergic agents, or CNS drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Amino-5-hydroxyindane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.